molecular formula C9H17NS2 B13323730 N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine

N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine

Cat. No.: B13323730
M. Wt: 203.4 g/mol
InChI Key: IHEIWZVYDBKGAT-UHFFFAOYSA-N
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Description

N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is a complex organic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydro-2H-thiopyran with a suitable alkylating agent to introduce the thietan-3-amine moiety. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines or thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
  • N-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-amine

Uniqueness

N-((Tetrahydro-2H-thiopyran-2-yl)methyl)thietan-3-amine is unique due to its specific combination of sulfur and nitrogen atoms within a cyclic structure This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

N-(thian-2-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H17NS2/c1-2-4-12-9(3-1)5-10-8-6-11-7-8/h8-10H,1-7H2

InChI Key

IHEIWZVYDBKGAT-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)CNC2CSC2

Origin of Product

United States

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